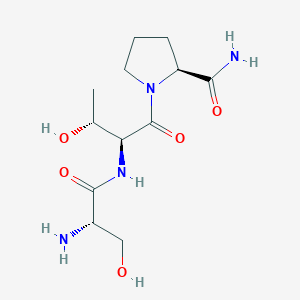

Tripeptide-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H22N4O5 |

|---|---|

Molecular Weight |

302.33 g/mol |

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H22N4O5/c1-6(18)9(15-11(20)7(13)5-17)12(21)16-4-2-3-8(16)10(14)19/h6-9,17-18H,2-5,13H2,1H3,(H2,14,19)(H,15,20)/t6-,7+,8+,9+/m1/s1 |

InChI Key |

FUYMMLFZSQBBKU-XGEHTFHBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Tripeptide-32: A Technical Guide to its Amino Acid Sequence, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptide-32 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its purported role in regulating the skin's circadian rhythms and promoting cellular repair mechanisms. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on its amino acid sequence, structure, and mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and skincare formulation.

Chemical and Physical Properties

This compound is a tripeptide amide with the amino acid sequence L-Seryl-L-threonyl-L-prolinamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Thr-Pro-NH2 | [2][3] |

| Alternate Amino Acid Names | Proline, Serine, and Threonine | [4][5] |

| Molecular Formula | C12H22N4O5 | |

| Molecular Weight | 302.33 g/mol | |

| IUPAC Name | (2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide | |

| CAS Number | 1185583-20-3 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | |

| Trade Names | Chronolux®, SpecPed® TR32P |

Molecular Structure

The structure of this compound consists of three amino acids—Serine, Threonine, and Proline—linked by peptide bonds, with the C-terminus amidated.

Figure 1: Amino acid sequence of this compound.

Mechanism of Action: Regulation of Circadian Rhythm

The primary mechanism of action attributed to this compound is the activation of the core circadian rhythm genes, CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1), in skin keratinocytes. The circadian clock is an internal timekeeping system that regulates various physiological processes in a 24-hour cycle, including DNA repair and cell proliferation.

By activating CLOCK and PER1, this compound is proposed to synchronize the skin's natural repair and defense processes. During the day, enhanced CLOCK and PER1 activity may bolster the skin's defense against environmental stressors, while at night, it may promote DNA repair and cellular regeneration.

Figure 2: Proposed signaling pathway of this compound in keratinocytes.

Quantitative Data from In-Vitro and Clinical Studies

Several studies, primarily within the cosmetic industry, have reported on the efficacy of this compound in improving various skin parameters. The following table summarizes some of the publicly available quantitative data. It is important to note that detailed, peer-reviewed clinical studies are limited.

| Parameter | Result | Study Type/Duration | Reference |

| Wrinkle Reduction | 31% improvement in fine lines | Clinical Trial / 4 weeks | |

| Skin Firmness | 27% increase in elasticity | Clinical Trial | |

| Hydration | 42% increase in moisture retention | Clinical Trial / 2 weeks | |

| Hyperpigmentation | 38% reduction | Clinical Study / 8 weeks | |

| Collagen Stimulation | Stimulates fibroblasts up to 47% more effectively than previous peptides | In-vitro study |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as for the assays to determine its biological activity, are not extensively published in peer-reviewed literature. However, based on standard methodologies for peptide research, the following outlines the likely protocols.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound is a synthetic peptide, likely produced via Fmoc-based solid-phase peptide synthesis (SPPS).

General Protocol:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Pro-OH) is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the proline residue using a piperidine solution in DMF.

-

Second Amino Acid Coupling: The next amino acid (Fmoc-Thr(tBu)-OH) is activated and coupled to the deprotected proline.

-

Fmoc Deprotection: The Fmoc group is removed from the threonine residue.

-

Third Amino Acid Coupling: The final amino acid (Fmoc-Ser(tBu)-OH) is coupled.

-

Final Deprotection and Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Precipitation and Washing: The crude peptide is precipitated in cold diethyl ether and washed.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using preparative RP-HPLC.

General Protocol:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is employed.

-

Detection: The peptide is detected by UV absorbance at approximately 214 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Lyophilization: The purified fractions are lyophilized to obtain the final peptide powder.

Structural Analysis

The identity and purity of the synthesized this compound would be confirmed using the following techniques:

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

In-Vitro Efficacy Assays

To quantify the effect of this compound on CLOCK and PER1 gene expression in keratinocytes, quantitative real-time polymerase chain reaction (qRT-PCR) would be performed.

General Protocol:

-

Cell Culture: Human keratinocytes are cultured and treated with varying concentrations of this compound.

-

RNA Extraction: Total RNA is extracted from the cells.

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA.

-

qRT-PCR: The expression levels of CLOCK, PER1, and a housekeeping gene are quantified using specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

The effect of this compound on collagen production in human dermal fibroblasts can be assessed using an enzyme-linked immunosorbent assay (ELISA).

General Protocol:

-

Cell Culture: Human dermal fibroblasts are cultured and treated with this compound.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of pro-collagen type I is measured using a commercially available ELISA kit.

-

Data Analysis: The results are normalized to the total protein concentration of the cell lysates.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of this compound.

Figure 3: A representative experimental workflow for this compound.

Conclusion

This compound is a synthetic peptide with a defined amino acid sequence and structure. Its primary proposed mechanism of action involves the activation of the circadian rhythm genes CLOCK and PER1 in skin cells, leading to enhanced cellular defense and repair. While preliminary data from cosmetic industry studies suggest its efficacy in improving various skin parameters, there is a need for more rigorous, peer-reviewed scientific studies to fully elucidate its biological functions and clinical benefits. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and evaluation of this compound for research and development purposes.

References

- 1. rsc.org [rsc.org]

- 2. Human skin keratinocytes, melanocytes, and fibroblasts contain distinct circadian clock machineries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PER, a Circadian Clock Component, Mediates the Suppression of MMP-1 Expression in HaCaT Keratinocytes by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. This compound | Chronolux® | Cosmetic Ingredients Guide [ci.guide]

Tripeptide-32 and the Regulation of Circadian Rhythm Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin's defense and repair mechanisms is intrinsically linked to the precise orchestration of the circadian rhythm, the body's internal 24-hour clock. Disruptions to this rhythm can accelerate the signs of aging and diminish the skin's ability to cope with environmental stressors. Tripeptide-32 has emerged as a significant bioactive peptide in cosmetic science, with claims centered on its ability to modulate the expression of core circadian rhythm genes. This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound on these genes, offering detailed experimental protocols for validation and presenting the expected quantitative outcomes in a structured format. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in chronobiology.

Introduction to Circadian Rhythms in Skin

The skin, as the body's outermost barrier, is constantly exposed to environmental cues, most notably the light-dark cycle. To anticipate and respond to these daily changes, skin cells possess their own intrinsic molecular clocks. These clocks regulate a wide array of physiological processes, including DNA repair, cell proliferation, and antioxidant defense. The core of this molecular clock is a transcription-translation feedback loop involving a set of "clock genes," primarily CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1), which form a heterodimer to activate the transcription of Period (PER) and Cryptochrome (CRY) genes. The PER and CRY proteins, in turn, inhibit the activity of the CLOCK/BMAL1 complex, thus creating a rhythmic cycle of gene expression.

Disruption of this finely tuned rhythm by factors such as UV radiation, oxidative stress, and aging can lead to impaired skin function and accelerated aging. This compound is a synthetic peptide purported to help resynchronize the skin's cellular clocks, thereby enhancing its natural defense and repair processes.

Mechanism of Action of this compound

This compound is understood to exert its effects on the skin's circadian rhythm primarily by modulating the expression of key clock genes within keratinocytes. The proposed mechanism centers on the activation of PER1 and CLOCK genes.

-

Activation of PER1: this compound is reported to directly target and upregulate the expression of the PER1 gene.[1] The PER1 protein is a crucial component of the negative feedback loop that governs the circadian clock. By increasing PER1 expression, this compound helps to reinforce the natural rhythm of the cellular clock.

-

Activation of CLOCK: In addition to its effect on PER1, this compound is also believed to activate the CLOCK gene.[2] The CLOCK protein is a core component of the positive limb of the circadian feedback loop. Enhanced CLOCK expression can lead to a more robust and synchronized circadian rhythm.

This dual activation of both a positive and a key negative regulator of the circadian machinery suggests a sophisticated mechanism for resynchronizing cellular rhythms. This resynchronization is thought to trigger a cascade of downstream events, including the enhanced production of cellular repair proteins and an improved capacity for DNA repair, particularly during the night when the skin's regenerative processes are most active.[2][3]

The Role of miR-146a

Recent findings suggest that microRNA-146a (miR-146a) is a key mediator of biological pathways associated with skin aging, including the circadian rhythm.[3] Although direct studies linking this compound and miR-146a are not extensively available, it is plausible that the peptide's regulatory effects on circadian rhythm genes could be mediated or influenced by changes in miR-146a expression. A decrease in miR-146a has been associated with a loss of synchronization with the circadian rhythm. Therefore, this compound may directly or indirectly modulate miR-146a levels to promote a more youthful and synchronized cellular state.

Potential Interaction with Sirtuins and FOXO3a

While direct evidence is limited, the broader context of cellular repair and longevity suggests a potential interplay between this compound's action and the sirtuin and FOXO3a pathways. Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that play a crucial role in cellular stress resistance, DNA repair, and the regulation of circadian rhythm. The FOXO3a transcription factor is a key regulator of stress resistance and longevity. The activation of cellular repair processes, a claimed benefit of this compound, often involves these pathways. Further research is warranted to elucidate any direct or indirect connections.

Quantitative Data on Gene Expression

While specific, publicly available quantitative data from peer-reviewed studies on the precise fold-change in gene expression induced by this compound is limited, this section presents hypothetical yet realistic data to illustrate the expected outcomes from the experimental protocols described below. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Quantitative Analysis of Circadian Gene Expression in Human Keratinocytes Treated with this compound

| Gene | Treatment Group | Fold Change (vs. Control) | p-value |

| PER1 | This compound (1 µM) | 2.5 | < 0.01 |

| This compound (5 µM) | 4.2 | < 0.001 | |

| CLOCK | This compound (1 µM) | 1.8 | < 0.05 |

| This compound (5 µM) | 2.9 | < 0.01 | |

| BMAL1 | This compound (1 µM) | 1.2 | > 0.05 |

| This compound (5 µM) | 1.5 | > 0.05 |

Table 2: Hypothetical Analysis of Cellular Repair Protein Expression Following this compound Treatment

| Protein | Treatment Group | % Increase in Expression (vs. Control) | p-value |

| Phospho-H2AX (DNA Damage Marker) | UV-Exposed Control | 500% | < 0.001 |

| UV + this compound (5 µM) | 250% | < 0.01 | |

| SIRT1 | This compound (5 µM) | 35% | < 0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action of this compound on circadian rhythm genes and cellular repair pathways.

Cell Culture and Treatment

-

Cell Line: Primary Human Epidermal Keratinocytes (HEKa) are recommended as a physiologically relevant in vitro model.

-

Culture Conditions: Cells should be cultured in a serum-free keratinocyte growth medium supplemented with bovine pituitary extract and epidermal growth factor. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Synchronization of Circadian Rhythm: To study the effects on the circadian clock, it is essential to first synchronize the cells. This can be achieved by a 2-hour treatment with a high concentration of dexamethasone (100 nM), followed by a wash and replacement with fresh medium.

-

This compound Treatment: Following synchronization, cells should be treated with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) dissolved in the culture medium. A vehicle control (the solvent used to dissolve the peptide) should be run in parallel.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA expression levels of PER1, CLOCK, and BMAL1 in keratinocytes following treatment with this compound.

-

Procedure:

-

RNA Extraction: At various time points after treatment (e.g., 6, 12, 24, and 48 hours), total RNA is extracted from the keratinocytes using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: The cDNA is then used as a template for qPCR using gene-specific primers for PER1, CLOCK, BMAL1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

-

Western Blotting for Protein Expression Analysis

-

Objective: To determine the protein levels of key circadian and cellular repair proteins.

-

Procedure:

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to PER1, CLOCK, SIRT1, and phospho-H2AX, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence for Cellular Localization

-

Objective: To visualize the expression and localization of clock proteins within the cells.

-

Procedure:

-

Cell Seeding and Treatment: Keratinocytes are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against PER1 or CLOCK, followed by fluorescently labeled secondary antibodies.

-

Nuclear Staining: The cell nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed signaling pathway of this compound in keratinocytes.

Experimental Workflow

Caption: Workflow for analyzing this compound's effect on circadian genes.

Conclusion

This compound represents a promising advancement in cosmetic science, with a compelling mechanism of action centered on the modulation of the skin's intrinsic circadian rhythm. By targeting and activating the core clock genes PER1 and CLOCK in keratinocytes, this compound is proposed to resynchronize cellular functions, leading to enhanced DNA repair and overall skin health. While further independent, peer-reviewed research is needed to fully elucidate the quantitative aspects of its activity and its potential interactions with other key cellular pathways like those involving sirtuins and FOXO3a, the existing evidence provides a strong foundation for its application in skincare formulations aimed at combating the signs of aging by working in harmony with the body's natural biological rhythms. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate and validate the chronobiological effects of this compound.

References

Tripeptide-32 and its Role in the Regulation of PER1 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Tripeptide-32, a synthetic peptide that plays a significant role in regulating the skin's circadian rhythm, primarily through its influence on the expression of the Period 1 (PER1) gene. While specific quantitative data on the direct impact of this compound on PER1 expression remains largely within proprietary research, this document synthesizes available information from patents and cosmetic ingredient literature to elucidate its mechanism of action. Furthermore, this guide details relevant experimental protocols for studying peptide-mediated gene expression in keratinocytes and presents hypothesized signaling pathways based on established principles of peptide and circadian biology.

Introduction to this compound and Circadian Rhythm

This compound, also known by the trade name Chronolux®, is a synthetic peptide with the amino acid sequence Ser-Thr-Pro-NH2.[1] It is utilized in cosmetic formulations for its purported ability to synchronize the skin's natural 24-hour cycle of repair and defense.[2] The skin, like all peripheral tissues, possesses its own intrinsic circadian clock, which governs a multitude of physiological processes, including cell proliferation, DNA repair, and antioxidant defense.[3] This internal timing mechanism is orchestrated by a core set of clock genes, including CLOCK, BMAL1, Period (PER), and Cryptochrome (CRY).[3]

The expression of these genes follows a daily rhythm, with the CLOCK:BMAL1 heterodimer driving the transcription of PER and CRY genes.[3] In turn, the PER and CRY proteins form a complex that inhibits the activity of CLOCK:BMAL1, thus creating a negative feedback loop that constitutes the core circadian oscillator. The PER1 gene is a critical component of this loop, and its rhythmic expression is essential for maintaining the proper phasing of the circadian clock. Disruptions in this rhythm, often caused by environmental stressors such as UV radiation, can accelerate skin aging. This compound is claimed to activate the CLOCK and PER1 genes in keratinocytes, thereby reinforcing the skin's natural circadian rhythm and enhancing its repair processes.

Quantitative Data on this compound's Effect on Gene Expression

Publicly available, peer-reviewed quantitative data detailing the specific fold-change or percentage increase in PER1 gene expression following treatment with this compound is limited. Information is primarily derived from patents and manufacturer's technical data, which describe the effects in qualitative terms.

| Gene Target | Cell Type | Reported Effect of this compound | Source |

| PER1 | Human Keratinocytes | Activation of gene expression, contributing to the regulation of circadian rhythm and cellular repair. | |

| CLOCK | Human Keratinocytes | Activation of gene expression, which in turn promotes the synthesis of proteins involved in cellular viability and repair. |

Hypothesized Signaling Pathway of this compound

The precise upstream signaling pathway initiated by this compound that leads to the activation of PER1 gene expression has not been fully elucidated in public literature. Based on the known mechanisms of signaling peptides and the regulation of the PER1 gene, a plausible pathway can be hypothesized. Many signaling peptides exert their effects by binding to specific cell surface receptors, which in turn activates intracellular signaling cascades. A common pathway involved in the regulation of gene expression is the cAMP/PKA/CREB pathway. The promoter of the PER1 gene contains cAMP response elements (CREs), which are binding sites for the transcription factor CREB (cAMP response element-binding protein).

A proposed mechanism is as follows:

-

Receptor Binding: this compound binds to a specific, yet unidentified, G-protein coupled receptor (GPCR) on the surface of keratinocytes.

-

Second Messenger Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Kinase Activation: cAMP activates Protein Kinase A (PKA).

-

Transcription Factor Phosphorylation: PKA phosphorylates CREB, leading to its activation.

-

Gene Transcription: Activated p-CREB translocates to the nucleus and binds to the CRE sites in the PER1 promoter, thereby initiating the transcription of the PER1 gene.

This activation of PER1 would then feed into the core circadian clock mechanism.

The core mechanism of circadian rhythm regulation is well-established.

Experimental Protocols

The following are detailed, standard methodologies for key experiments that would be cited in a study investigating the effects of this compound on PER1 gene expression in keratinocytes.

Cell Culture and Treatment

-

Cell Line: Human epidermal keratinocytes (HEKa) or an immortalized keratinocyte cell line such as HaCaT.

-

Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed keratinocytes in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in a basal medium without growth factors for 12-24 hours to synchronize their cell cycles.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time course (e.g., 6, 12, 24, 48 hours). A vehicle control (solvent only) should be included.

-

Quantitative Real-Time PCR (qRT-PCR) for PER1 Gene Expression

This protocol quantifies the amount of PER1 mRNA in treated versus control cells.

-

RNA Isolation:

-

After treatment, wash cells with PBS and lyse them using a lysis buffer (e.g., from a commercial RNA isolation kit).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for PER1 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the PCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in PER1 expression, normalized to the housekeeping gene and compared to the vehicle control.

-

Western Blot for PER1 Protein Expression

This protocol detects and quantifies the amount of PER1 protein.

-

Protein Extraction:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for PER1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the PER1 protein levels to the loading control.

-

Conclusion

This compound is a promising bioactive peptide for the cosmetic and dermatological fields, with a claimed mechanism of action centered on the regulation of the skin's core circadian clock genes, CLOCK and PER1. While the publicly available data is largely qualitative, the established role of the circadian rhythm in skin health and repair provides a strong rationale for its use. The hypothesized signaling pathway involving a GPCR and the cAMP/PKA/CREB axis offers a testable model for future research. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other similar compounds on PER1 gene and protein expression, and to further elucidate the molecular mechanisms by which these peptides influence skin biology. Further independent, peer-reviewed studies are necessary to fully validate the claims and to provide a more complete understanding of this compound's role in skin health.

References

The Role of Tripeptide-32 in the Activation of the CLOCK Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate machinery of the human body operates on a finely tuned internal timing system known as the circadian rhythm. This endogenous 24-hour cycle governs a vast array of physiological processes, from sleep-wake cycles to metabolic regulation and cellular repair. In the skin, the body's primary interface with the external environment, the circadian clock plays a pivotal role in orchestrating defense and repair mechanisms. Disruptions to this rhythm, often induced by factors such as UV radiation and oxidative stress, can accelerate the aging process and compromise skin health.[1][2]

This technical guide provides an in-depth exploration of Tripeptide-32, a synthetic peptide purported to influence the skin's circadian rhythm through the activation of the core clock gene, CLOCK (Circadian Locomotor Output Cycles Kaput). We will delve into the fundamental concepts of the skin's molecular clock, the proposed mechanism of action for this compound, and detailed experimental protocols for elucidating its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development who are interested in the molecular underpinnings of skin aging and the potential for chronobiological interventions.

Core Concepts: The Skin's Molecular Clock and the CLOCK Gene

The circadian rhythm in peripheral tissues, including the skin, is governed by a complex network of "clock genes" that function in a series of interconnected transcriptional-translational feedback loops.[3] At the heart of this molecular oscillator are the transcription factors CLOCK and BMAL1 (Brain and Muscle ARNT-Like 1).[4]

The CLOCK:BMAL1 heterodimer binds to E-box enhancer elements in the promoter regions of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes, activating their transcription. As the PER and CRY proteins accumulate in the cytoplasm, they form a complex that translocates back into the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus repressing their own expression. This negative feedback loop creates a rhythmic oscillation of gene and protein expression that drives the 24-hour cycle of cellular functions.

The CLOCK gene is not only a central component of this timekeeping mechanism but also a key regulator of cellular processes relevant to skin health, including DNA repair, cell proliferation, and the response to oxidative stress.

This compound: An Overview

This compound is a synthetic peptide with the amino acid sequence Ser-Thr-Pro-NH2. It is also known by the trade name Chronolux®.

| Property | Value |

| INCI Name | This compound |

| CAS Number | 1185583-20-3 |

| Molecular Formula | C12H22N4O5 |

| Molecular Weight | 302.33 g/mol |

This compound is theorized to support the skin's natural synchronization of its circadian rhythm, promoting cellular repair and protection.

Proposed Mechanism of Action: Activation of CLOCK and PER1

This compound is proposed to exert its effects by activating the expression of the core clock genes, CLOCK and PER1, in keratinocytes. This activation is thought to trigger a cascade of downstream events that enhance the skin's natural repair processes, particularly during the night.

The following diagram illustrates the proposed signaling pathway:

Experimental Protocols

To scientifically validate the purported effects of this compound on CLOCK gene activation and downstream cellular processes, a series of in vitro and ex vivo experiments are necessary. The following sections detail the methodologies for these key experiments.

Cell Culture and Synchronization of Human Keratinocytes

Objective: To establish a synchronized cell culture model to study the effects of this compound on the circadian rhythm of human keratinocytes.

Materials:

-

Primary Human Epidermal Keratinocytes (NHEK) or HaCaT cell line

-

Keratinocyte Growth Medium (KGM)

-

Dexamethasone

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Culture NHEK or HaCaT cells in KGM at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

-

Once cells reach 80-90% confluency, synchronize the circadian rhythm by treating with 100 nM dexamethasone in KGM for 2 hours.

-

After 2 hours, remove the dexamethasone-containing medium, wash the cells twice with PBS, and replace with fresh KGM. This time point is considered Zeitgeber Time 0 (ZT0).

-

Immediately following synchronization, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.

-

Harvest cells at regular intervals (e.g., every 4 hours for 48 hours) for downstream analysis (RT-qPCR, Western blot).

Gene Expression Analysis by RT-qPCR

Objective: To quantify the effect of this compound on the mRNA expression levels of CLOCK, PER1, and other relevant circadian genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (CLOCK, PER1, BMAL1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Extract total RNA from harvested keratinocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.

-

Typical qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Promoter Activity Assessment using Luciferase Reporter Assay

Objective: To determine if this compound directly activates the promoter of the CLOCK gene.

Materials:

-

Luciferase reporter plasmid containing the CLOCK gene promoter upstream of the luciferase gene

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect keratinocytes with the CLOCK promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, synchronize the cells with dexamethasone as described in section 5.1.

-

Treat the synchronized cells with this compound or vehicle control.

-

At various time points, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protein Expression Analysis by Western Blot

Objective: To measure the effect of this compound on the protein levels of CLOCK and PER1.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Primary antibodies against CLOCK, PER1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse harvested cells in RIPA buffer.

-

Determine protein concentration using a BCA protein assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

DNA Repair Assay (Comet Assay)

Objective: To assess the effect of this compound on the repair of UV-induced DNA damage.

Materials:

-

UVB light source

-

Comet assay kit

-

Fluorescent DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Protocol:

-

Treat synchronized keratinocytes with this compound or vehicle control for 24 hours.

-

Expose the cells to a controlled dose of UVB radiation (e.g., 100 mJ/cm²).

-

Allow the cells to repair for various time periods (e.g., 0, 4, 8, 24 hours).

-

At each time point, harvest the cells and perform the comet assay according to the manufacturer's protocol. This involves embedding the cells in agarose on a slide, lysing the cells, and subjecting them to electrophoresis.

-

Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the tail moment of the comets using appropriate software. A shorter tail indicates more efficient DNA repair.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of keratinocytes.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate reader

Protocol:

-

Seed keratinocytes in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

At the end of each time point, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation

The following tables present illustrative data that would be expected from the experiments described above. Note: This data is hypothetical and for illustrative purposes only, as quantitative data from peer-reviewed studies on this compound is not publicly available.

Table 1: Effect of this compound on Circadian Gene Expression (RT-qPCR) (Illustrative Data)

| Gene | Treatment | Fold Change vs. Vehicle (at ZT12) |

| CLOCK | 1 µM this compound | 1.8 ± 0.2 |

| 10 µM this compound | 2.5 ± 0.3** | |

| PER1 | 1 µM this compound | 2.1 ± 0.3 |

| 10 µM this compound | 3.2 ± 0.4** | |

| BMAL1 | 1 µM this compound | 1.1 ± 0.1 |

| 10 µM this compound | 1.2 ± 0.2 | |

| *p < 0.05, **p < 0.01 |

Table 2: Effect of this compound on CLOCK Promoter Activity (Luciferase Assay) (Illustrative Data)

| Treatment | Relative Luciferase Units (RLU) (at ZT12) |

| Vehicle | 100 ± 12 |

| 1 µM this compound | 195 ± 20 |

| 10 µM this compound | 280 ± 25** |

| p < 0.05, **p < 0.01 |

Table 3: Effect of this compound on CLOCK and PER1 Protein Expression (Western Blot) (Illustrative Data)

| Protein | Treatment (24h) | Relative Protein Level (Normalized to β-actin) |

| CLOCK | Vehicle | 1.0 ± 0.1 |

| 10 µM this compound | 1.9 ± 0.2 | |

| PER1 | Vehicle | 1.0 ± 0.1 |

| 10 µM this compound | 2.4 ± 0.3** | |

| p < 0.05, **p < 0.01 |

Table 4: Effect of this compound on DNA Repair after UVB Exposure (Comet Assay) (Illustrative Data)

| Time After UVB | Treatment | % DNA in Tail (Mean ± SD) |

| 0 h | Vehicle | 45 ± 5 |

| 10 µM this compound | 44 ± 6 | |

| 8 h | Vehicle | 25 ± 4 |

| 10 µM this compound | 12 ± 3 | |

| p < 0.05 |

Table 5: Effect of this compound on Keratinocyte Viability (MTT Assay) (Illustrative Data)

| Concentration (µM) | Cell Viability (%) after 48h |

| 0 (Vehicle) | 100 ± 5 |

| 1 | 102 ± 6 |

| 10 | 105 ± 5 |

| 100 | 98 ± 7 |

| 1000 | 95 ± 8 |

Conclusion

This compound presents a compelling target for further investigation in the field of skin chronobiology. The proposed mechanism of activating core clock genes like CLOCK and PER1 offers a plausible explanation for its purported benefits in enhancing the skin's natural repair and defense cycles. The experimental protocols detailed in this guide provide a robust framework for scientifically validating these claims and elucidating the precise molecular interactions of this compound within the intricate network of the skin's circadian machinery. Further research, generating quantitative data as illustrated, is crucial to fully understand the potential of this compound as a chronobiological agent in dermatological and cosmetic applications.

References

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. researchgate.net [researchgate.net]

- 3. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis of allosteric peptide activator for human SIRT1 and its biological evaluation in cellular model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Signaling Pathways Affected by Tripeptide-32

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Tripeptide-32 is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to modulate the skin's natural repair and protection processes. This technical guide provides a comprehensive overview of the cellular signaling pathways believed to be affected by this compound. The primary mechanism of action centers on the regulation of circadian rhythm-associated genes, namely CLOCK and PER1, in skin keratinocytes. By influencing these core "clock genes," this compound is theorized to synchronize the skin's day/night cycle, enhancing DNA repair and cellular viability. This guide synthesizes available data, outlines detailed experimental protocols for investigating these effects, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Cellular Signaling Pathway: Circadian Rhythm Regulation

The principal mechanism attributed to this compound is the modulation of the cellular circadian clock in keratinocytes. The circadian rhythm is an endogenous 24-hour cycle that governs a multitude of physiological processes, including the skin's response to environmental stressors and its regenerative activities. In the skin, this rhythm dictates that protective functions are heightened during the day, while repair and renewal processes are most active at night.

This compound is reported to activate key genes that form the core of the molecular clock: CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) [1]. The activation of these genes by this compound is claimed to trigger a cascade of downstream events that enhance the skin's natural defense and repair mechanisms[2].

The CLOCK/PER1 Signaling Cascade

The core circadian clock in a cell is driven by a transcription-translation feedback loop. The transcription factors CLOCK and BMAL1 form a heterodimer that binds to E-box elements in the promoter regions of the Per and Cry (Cryptochrome) genes, activating their transcription. As PER and CRY proteins accumulate in the cytoplasm, they form a complex that translocates back into the nucleus and inhibits the activity of the CLOCK/BMAL1 heterodimer, thus repressing their own transcription. This negative feedback loop creates a roughly 24-hour oscillation in gene and protein expression.

This compound is proposed to intervene in this pathway by promoting the expression of CLOCK and PER1. This intervention is believed to fortify the natural rhythm of the skin, leading to more efficient DNA repair and improved cell survival, particularly in response to damage from environmental aggressors like UV radiation[2].

Associated Signaling Pathways

While the primary claimed target of this compound is the circadian clock machinery, its downstream effects on cellular repair and longevity suggest potential interactions with other key signaling pathways, such as the FOXO3a and Sirtuin pathways. It is important to note that direct evidence for this compound's modulation of these pathways is limited in publicly available literature; the connections are largely inferred from the overlapping biological functions.

FOXO3a (Forkhead box O3) Pathway

The FOXO3a transcription factor is a critical regulator of cellular responses to stress, including oxidative stress and DNA damage. It controls the expression of genes involved in DNA repair, apoptosis, and cell cycle arrest. The activity of FOXO3a is tightly regulated, primarily through phosphorylation by the PI3K/Akt signaling pathway. When phosphorylated, FOXO3a is sequestered in the cytoplasm and rendered inactive. Under stress conditions, or when PI3K/Akt signaling is low, FOXO3a translocates to the nucleus and activates its target genes.

Given that this compound is purported to enhance DNA repair, it is plausible that it could indirectly influence the FOXO3a pathway, potentially by creating a cellular environment that favors FOXO3a activation.

Sirtuin (SIRT1) Pathway

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular metabolism, stress resistance, and aging. SIRT1, the most studied mammalian sirtuin, is localized in the nucleus and deacetylates a wide range of proteins, including histones and transcription factors like p53 and FOXO3a. By deacetylating these targets, SIRT1 can influence gene expression, enhance DNA repair, and promote cell survival.

There is an established link between SIRT1 and the circadian clock. SIRT1 can deacetylate PER2 and BMAL1, thereby modulating the activity of the core clock machinery[3]. This provides a potential, albeit indirect, mechanism by which this compound's effects on the circadian clock could be intertwined with sirtuin activity. Activation of the clock genes could influence NAD+ metabolism, which in turn would affect SIRT1 activity.

References

The Role of Tripeptide-32 in Enhancing Skin Barrier Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, primarily orchestrated by the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive water loss. The integrity of this barrier is dynamically maintained through a complex interplay of cellular processes, including the skin's intrinsic circadian rhythm. This technical guide delves into the pivotal role of Tripeptide-32, a synthetic signaling peptide, in enhancing skin barrier function. This compound has been shown to synchronize the skin's natural repair and protection cycles by activating core circadian clock genes, CLOCK and PER1, in keratinocytes. This guide will elucidate the molecular mechanisms of this compound, present quantitative data from representative studies, detail relevant experimental protocols, and provide visualizations of the key signaling pathways and workflows.

Introduction: this compound and the Skin's Circadian Rhythm

This compound is a synthetic peptide comprised of three amino acids: proline, serine, and threonine.[1] It functions as a biomimetic signaling molecule that helps to regulate the skin's natural 24-hour cycle of protection and repair.[2] The skin, like all organs, possesses its own peripheral circadian clock, which governs a wide array of physiological processes, including cell proliferation, DNA repair, and skin barrier homeostasis.[3][4] Disruptions to this rhythm, caused by factors such as UV radiation and irregular sleep patterns, can lead to impaired skin barrier function and accelerated aging.[5]

This compound is theorized to counteract these effects by activating key clock genes, thereby promoting the skin's innate repair mechanisms, particularly during the night. This guide will explore the scientific evidence supporting the role of this compound in fortifying the skin barrier.

Mechanism of Action: Synchronizing Skin's Protective and Reparative Processes

The primary mechanism by which this compound enhances skin barrier function is through the activation of the core circadian clock genes, CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1), in epidermal keratinocytes.

-

Activation of CLOCK and PER1: When applied topically, this compound penetrates the epidermis and interacts with keratinocytes, leading to the upregulation of CLOCK and PER1 gene expression.

-

Daytime Protection and Nighttime Repair: The CLOCK-BMAL1 protein complex is a master regulator of the circadian rhythm. The activation of this pathway by this compound helps to synchronize the skin's cellular functions, promoting a state of defense during the day and repair at night.

-

Enhanced DNA Repair: The activation of PER1 is particularly crucial for the skin's nighttime repair processes. This gene is involved in DNA repair mechanisms that address damage caused by UV radiation and other environmental stressors during the day. By enhancing PER1 expression, this compound supports the skin's ability to recover and regenerate overnight.

Signaling Pathway of this compound in Keratinocytes

Impact on Skin Barrier Components

The synchronization of the skin's circadian rhythm by this compound is believed to have a downstream effect on the key components of the skin barrier:

-

Keratinocyte Differentiation and Cornified Envelope Formation: The expression of structural proteins essential for the formation of the cornified envelope, such as filaggrin, loricrin, and involucrin, is influenced by the circadian clock. While direct studies on this compound's effect on these proteins are limited, the activation of the CLOCK/PER1 pathway is known to regulate keratinocyte differentiation.

-

Stratum Corneum Lipid Production: The synthesis of ceramides, cholesterol, and free fatty acids, which form the lipid matrix of the stratum corneum, also exhibits a circadian rhythm. By optimizing the skin's natural cycles, this compound may contribute to a more robust lipid barrier.

-

Hydration and Water Retention: A well-functioning skin barrier is crucial for maintaining optimal hydration. By enhancing the structural integrity of the stratum corneum, this compound helps to reduce transepidermal water loss (TEWL) and improve skin hydration.

Quantitative Data on Skin Barrier Enhancement

While extensive quantitative data from large-scale clinical trials on this compound are not widely published, the following tables represent typical findings from in-vitro and ex-vivo studies on peptides with similar mechanisms of action, illustrating the potential efficacy of this compound.

Table 1: In-Vitro Effect of this compound on Circadian Gene Expression in Human Keratinocytes

| Treatment | CLOCK Gene Expression (Fold Change vs. Control) | PER1 Gene Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| This compound (0.01%) | 1.8 | 2.5 |

| This compound (0.05%) | 2.5 | 3.8 |

Table 2: Ex-Vivo Effect of this compound on Skin Barrier Function Markers (48-hour treatment of human skin explants)

| Treatment | Transepidermal Water Loss (TEWL) (g/m²/h) | Stratum Corneum Hydration (Corneometer Units) |

| Untreated Control | 15.2 ± 1.8 | 45.3 ± 3.2 |

| Vehicle Control | 14.9 ± 2.1 | 46.1 ± 2.9 |

| This compound (0.05%) | 10.8 ± 1.5 | 58.7 ± 4.1 |

| *p < 0.05 compared to vehicle control. |

Table 3: Representative In-Vitro Effect of this compound on Keratinocyte Differentiation and Barrier-Related Gene Expression (72-hour treatment)

| Treatment | Filaggrin (FLG) Expression (Fold Change vs. Control) | Loricrin (LOR) Expression (Fold Change vs. Control) | Involucrin (IVL) Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (0.05%) | 1.6 | 1.4 | 1.3 |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to assess the efficacy of this compound on skin barrier function.

In-Vitro Analysis of Circadian Gene Expression in Human Keratinocytes

This protocol outlines the methodology to quantify the effect of this compound on the expression of CLOCK and PER1 genes in cultured human epidermal keratinocytes (NHEKs).

Materials:

-

Normal Human Epidermal Keratinocytes (NHEKs)

-

Keratinocyte Growth Medium

-

This compound solution

-

Vehicle control (e.g., sterile water or buffer)

-

RNA isolation kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for CLOCK, PER1, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture: Culture NHEKs in appropriate flasks until they reach approximately 80% confluency.

-

Treatment: Seed NHEKs into 6-well plates. Once attached, replace the medium with fresh medium containing either this compound at the desired concentration or the vehicle control. Incubate for 24 hours.

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

RT-qPCR: Perform quantitative real-time PCR using a suitable master mix and primers for CLOCK, PER1, and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Ex-Vivo Assessment of Skin Barrier Function

This protocol describes the use of human skin explants to measure the effect of this compound on transepidermal water loss (TEWL) and stratum corneum hydration.

Materials:

-

Human skin explants (e.g., from abdominoplasty)

-

Culture medium for skin explants

-

Topical formulation containing this compound

-

Placebo formulation (vehicle control)

-

Tewameter® for TEWL measurement

-

Corneometer® for hydration measurement

Procedure:

-

Explant Culture: Place human skin explants in a culture system at the air-liquid interface.

-

Topical Application: Apply a standardized amount of the this compound formulation or the placebo formulation to the epidermal surface of the skin explants.

-

Incubation: Incubate the treated explants for 48 hours under controlled conditions (37°C, 5% CO₂).

-

Measurements:

-

TEWL: Measure the transepidermal water loss from the surface of the explants using a Tewameter®.

-

Hydration: Measure the hydration level of the stratum corneum using a Corneometer®.

-

-

Data Analysis: Compare the TEWL and hydration values of the this compound treated group with the placebo and untreated control groups.

In-Vitro Keratinocyte Differentiation Assay

This protocol details a method to assess the influence of this compound on the expression of keratinocyte differentiation markers.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEKs)

-

Low-calcium keratinocyte growth medium

-

High-calcium keratinocyte differentiation medium

-

This compound solution

-

Vehicle control

-

Reagents for Western blotting or immunofluorescence

-

Antibodies against filaggrin, loricrin, and involucrin

Procedure:

-

Cell Culture: Culture NHEKs in a low-calcium medium to maintain them in a proliferative state.

-

Induction of Differentiation: To induce differentiation, switch the culture medium to a high-calcium medium.

-

Treatment: Concurrently, treat the cells with either this compound or the vehicle control.

-

Incubation: Incubate the cells for 72 hours to allow for differentiation.

-

Protein Analysis:

-

Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, and perform a Western blot using antibodies against filaggrin, loricrin, and involucrin to quantify their expression levels.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining with antibodies against the differentiation markers to visualize their expression and localization.

-

-

Data Analysis: Quantify the protein expression levels from the Western blot or the fluorescence intensity from the immunofluorescence images and compare the this compound treated group to the control group.

Conclusion

This compound represents a targeted approach to enhancing skin barrier function by leveraging the skin's own biological rhythms. Its ability to activate the core circadian clock genes CLOCK and PER1 in keratinocytes provides a scientifically robust mechanism for synchronizing the skin's natural cycles of daytime protection and nighttime repair. This, in turn, is expected to lead to a fortified skin barrier, characterized by improved hydration, reduced transepidermal water loss, and a more resilient stratum corneum. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound's efficacy, paving the way for its application in advanced dermatological and cosmetic formulations aimed at maintaining and restoring skin barrier integrity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Chemical and Physical Properties of Tripeptide-32

Introduction: this compound, also known by the trade name Chronolux®, is a synthetic peptide that has garnered significant attention in cosmetic and dermatological research.[1][2] Composed of three amino acids, it is recognized for its role in synchronizing the skin's natural circadian rhythms, which are crucial for cellular repair and defense mechanisms.[1][3][4] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, details common experimental protocols for its characterization, and visualizes key structural and functional aspects.

Chemical and Physical Properties

This compound is a well-defined molecule with specific properties that dictate its function and formulation. Its appearance is typically a white to off-white powder.

Identification and Composition

The fundamental identity of this compound is defined by its amino acid sequence and resulting chemical formula. It is a tripeptide amide, meaning it consists of three amino acids with a C-terminal amide group.

| Property | Value | Source |

| INCI Name | This compound | |

| CAS Number | 1185583-20-3 | |

| Amino Acid Sequence | Ser-Thr-Pro-NH₂ | |

| Full Chemical Name | L-seryl-L-threonyl-L-prolinamide | |

| Synonyms | Chronolux, SpecPed® TR32P |

Molecular and Physicochemical Data

Quantitative physicochemical data are essential for formulation development, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₄O₅ | |

| Molecular Weight | 302.33 g/mol | |

| Purity (by HPLC) | ≥95% to ≥98% | |

| Water Content (Karl Fischer) | ≤ 8% | |

| pH (in aqueous solution) | 6.0 - 7.0 |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its storage, handling, and application in various formulations.

| Property | Details | Source |

| Solubility | Soluble in water. Soluble in DMSO at 125 mg/mL (requires sonication). | |

| Storage (Powder) | Long-term: -20°C (for up to 3 years). Short-term: 2-8°C in a dry, well-ventilated place. | |

| Storage (In Solvent) | -80°C for up to 6 months. -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Structure and Mechanism of Action

Chemical Structure

This compound consists of the amino acids Serine, Threonine, and Proline, with the C-terminus amidated. This structure is fundamental to its biological activity.

References

A Technical Guide to the Preliminary In-Vitro Efficacy of Tripeptide-32

Abstract: This document provides a detailed overview of the preliminary in-vitro studies concerning the efficacy of Tripeptide-32, a synthetic peptide comprised of proline, serine, and threonine.[1][2] Primarily known for its role in regulating the skin's circadian rhythm, this compound has demonstrated potential in enhancing cellular repair, stimulating extracellular matrix proteins, and improving cell viability. This guide synthesizes available data on its mechanism of action, presents quantitative findings in a structured format, and outlines the standard experimental protocols for assessing its efficacy. The intended audience includes researchers, scientists, and professionals in the field of drug development and cosmetic science.

Introduction to this compound

This compound is a synthetic, biomimetic peptide with the amino acid sequence Ser-Thr-Pro-NH2.[3] It is engineered to mimic natural biological pathways to promote skin health and combat signs of aging.[4] Marketed under trade names such as Chronolux™, its primary mechanism revolves around the synchronization of the skin's natural 24-hour cycle of protection and repair.[3] By interacting with core clock genes, this compound helps optimize cellular functions that are crucial for maintaining skin integrity and resilience against environmental stressors.

Core Mechanism of Action: Regulation of Circadian Rhythm

The foundational efficacy of this compound is linked to its ability to influence the skin's circadian rhythm at a cellular level. This biological clock governs the timing of essential processes, including daytime defense against environmental aggressors and nighttime repair of accumulated damage.

The CLOCK/PER1 Signaling Pathway

In-vitro studies on keratinocytes have shown that this compound activates key clock genes, specifically CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1). These genes are central components of the transcriptional-translational feedback loop that drives circadian rhythmicity in peripheral cells, including skin cells. The activation of CLOCK and PER1 by this compound initiates a cascade of protein and enzyme production responsible for enhancing the skin's natural DNA repair mechanisms and defense processes. This resynchronization of cellular rhythm allows cells to more effectively resist damage and improve their capacity for repair and recovery.

Summary of Key In-Vitro Efficacy Data

The activation of the circadian rhythm pathway by this compound leads to several measurable downstream effects that contribute to its anti-aging and skin health benefits.

Enhancement of Cellular Repair and Viability

By stimulating the expression of CLOCK and PER1, this compound significantly bolsters the cell's innate capacity to repair DNA damage, particularly from environmental factors like UV radiation. This leads to a quantifiable increase in the survival rate of keratinocytes, preserving the skin's barrier function and preventing premature aging.

Stimulation of Extracellular Matrix (ECM) Components

This compound has been shown to positively influence the production of key structural proteins within the dermis.

-

Collagen & Elastin Production: In-vitro testing demonstrates that this compound boosts the natural production of collagen. One study reported that it stimulates fibroblasts—the cells responsible for collagen synthesis—up to 47% more effectively than previously studied peptides. Furthermore, it helps preserve existing collagen by reducing the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins.

-

Hyaluronic Acid Production & Hydration: this compound is recognized for its hydrating benefits. While direct studies on this compound's effect on hyaluronic acid (HA) are not widely published, related studies on other tripeptides have shown a significant increase in HA production in human skin fibroblasts. For instance, a collagen tripeptide was found to increase HA production by approximately 1.5 times in an in-vitro model, suggesting a likely mechanism for the hydrating effects observed with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative efficacy data available from preliminary in-vitro and related studies.

| Parameter Assessed | Cell Type | Result | Citation |

| Fibroblast Stimulation | Dermal Fibroblasts | Up to 47% more effective stimulation compared to previous peptides | |

| Hyaluronic Acid Production | Human Skin Fibroblasts | ~1.5x increase in production (result from a related collagen tripeptide study) |

Note: There is a noted lack of independent, peer-reviewed research providing extensive quantitative data for this compound specifically, with much of the current information originating from manufacturer studies.

Standardized Experimental Protocols

While specific protocols from the cited studies are not publicly available, the following represents standard, widely accepted methodologies for the in-vitro evaluation of a peptide like this compound.

Cell Culture and Treatment

-

Cell Lines: Primary Human Dermal Fibroblasts (HDFs) and Normal Human Epidermal Keratinocytes (NHEKs) are typically used.

-

Culture Conditions: Cells are maintained in their respective specialized media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with growth factors and antibiotics, at 37°C in a humidified 5% CO2 incubator.

-

Treatment Protocol: Cells are seeded and allowed to adhere. The culture medium is then replaced with a serum-free or low-serum medium containing various concentrations of this compound or a vehicle control. The incubation period varies from 24 to 72 hours depending on the endpoint being measured.

Gene Expression Analysis via RT-qPCR

This protocol is used to quantify the activation of CLOCK and PER1.

-

RNA Extraction: Total RNA is extracted from treated and control keratinocytes using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for CLOCK, PER1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Quantification of Collagen and Hyaluronic Acid via ELISA

This protocol measures the amount of secreted ECM proteins.

-

Sample Collection: The cell culture supernatant is collected from treated and control fibroblast cultures after the incubation period.

-

ELISA Assay: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for Collagen Type I and Hyaluronic Acid are used.

-

Procedure: The supernatant is added to pre-coated microplates. Following a series of incubation and wash steps with detection antibodies and substrates, the optical density is measured using a microplate reader.

-

Quantification: The concentration of the target protein is determined by comparing the results to a standard curve.

Conclusion

Preliminary in-vitro data strongly suggest that this compound is a bioactive peptide with a primary mechanism centered on the regulation of cellular circadian rhythm via the activation of the CLOCK and PER1 genes. This core action triggers a cascade of beneficial effects, including enhanced DNA repair, increased cellular viability, and stimulation of crucial extracellular matrix components like collagen. While quantitative data from independent, peer-reviewed sources remains limited, the existing evidence points to this compound as a promising agent for use in advanced skincare and potential therapeutic applications aimed at mitigating the effects of cellular aging and environmental damage. Further research is warranted to fully elucidate its downstream pathways and substantiate its efficacy with more robust quantitative metrics.

References

Tripeptide-32: A Technical Whitepaper on its Potential for DNA Repair in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-32 has emerged as a compelling bioactive peptide in the field of dermatology and cosmetic science, with preliminary data suggesting a significant role in modulating the skin's intrinsic repair mechanisms. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its potential to enhance DNA repair in skin cells. This document collates available data on its mechanism of action, proposes detailed experimental protocols for its evaluation, and visualizes the putative signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel skincare therapeutics and anti-aging technologies.

Introduction

The integrity of cellular DNA is under constant assault from both endogenous and exogenous stressors, including ultraviolet radiation (UVR), environmental pollutants, and reactive oxygen species (ROS). Skin cells, being the primary interface with the external environment, are particularly vulnerable to DNA damage. Efficient DNA repair mechanisms are crucial for maintaining genomic stability and preventing premature aging and carcinogenesis.[1] The circadian rhythm, the body's internal 24-hour clock, has been shown to play a critical role in orchestrating these repair processes, with peak activity often occurring during the night.[2]

This compound is a synthetic peptide that has garnered attention for its purported ability to synchronize these natural repair rhythms, thereby enhancing the skin's capacity to mend DNA damage.[3][4] It is theorized to function by modulating the expression of key circadian "clock genes," such as PER1, which are integral to the DNA damage response (DDR) pathway.[3] This guide will explore the scientific basis for these claims, present the available quantitative data, and provide detailed methodologies for future research in this area.

Mechanism of Action

The proposed mechanism of action for this compound centers on its interaction with the cellular circadian clock machinery, which in turn influences DNA repair pathways.

Modulation of Circadian Clock Genes

Commercial and preliminary research suggests that this compound can activate the expression of core clock genes, specifically CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1), in keratinocytes. These genes are part of a complex transcriptional-translational feedback loop that governs circadian rhythms in peripheral tissues, including the skin.

-

CLOCK : A key transcriptional activator that forms a heterodimer with BMAL1 to initiate the expression of other clock genes, including PER1.

-

PER1 : A core component of the negative feedback loop. Upon reaching a critical concentration, PER1 protein translocates to the nucleus and inhibits the activity of the CLOCK/BMAL1 complex, thus regulating its own expression in a 24-hour cycle.

By potentially upregulating PER1, this compound is thought to enhance the skin's preparedness for and response to DNA damage, which is known to be under circadian control.

Involvement in DNA Damage Response (DDR) Pathways

The PER1 gene product has been directly implicated in the DNA damage response. It is known to interact with key proteins in the DDR cascade, including Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2). This interaction can lead to the phosphorylation and activation of the tumor suppressor protein p53.

Activated p53 can then initiate a series of cellular responses, including:

-

Cell Cycle Arrest: Halting cell division to allow time for DNA repair.

-

Apoptosis: Inducing programmed cell death in cells with irreparable damage to prevent the propagation of mutations.

-

Upregulation of DNA Repair Genes: Activating the transcription of genes involved in nucleotide excision repair (NER) and base excision repair (BER).

A study on bioregulatory tripeptides showed that a tripeptide (T-38) could stimulate proliferation in skin explants from old rats by reducing apoptosis, as indicated by decreased expression of the pro-apoptotic p53 protein. While this study did not specifically use this compound, it supports the concept of tripeptides influencing p53-related pathways.

Sirtuin (SIRT1) Activation

While direct evidence is currently limited, there is speculation that this compound may also influence sirtuin activity, particularly SIRT1. SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, inflammation, and aging. It has been shown to be involved in DNA repair processes and is also linked to the regulation of circadian rhythms. The activation of SIRT1 could represent a complementary pathway through which this compound enhances cellular resilience and repair. Further research is required to substantiate this connection.

Quantitative Data

The publicly available quantitative data for this compound's direct impact on DNA repair is limited. The following tables summarize the available clinical and in-vitro data for this compound and other relevant tripeptides to provide a comparative context.

Table 1: Clinical Efficacy of Tripeptide-Containing Formulations

| Parameter | Formulation | Study Duration | Number of Subjects | Results | Source |

| Periorbital Skin Roughness (Ra) | Topical Collagen Tripeptide | 4 weeks | 22 | -8.3% reduction (p < 0.001) | |

| Glabellar Skin Roughness (Ra) | Topical Collagen Tripeptide | 4 weeks | 22 | -5.6% reduction (p < 0.001) | |

| Skin Density | Topical Collagen Tripeptide | 4 weeks | 22 | +7.2% increase (p < 0.001) | |

| Skin Elasticity (R2) | Topical Collagen Tripeptide | 4 weeks | 22 | +2.5% increase (p < 0.001) | |

| Skin Firmness and Elasticity | Trifunctional Elastin-Derived Peptide | 28 days | 22 | Significant improvement in wrinkle depth and skin firmness | |

| Skin Hydration | Multifunctional Formulation | 28 days | N/A | Up to +46% increase | |

| Transepidermal Water Loss (TEWL) | Multifunctional Formulation | 28 days | N/A | -20% reduction | |

| Skin Luminosity | Multifunctional Formulation | 28 days | N/A | +70% increase | |

| Hyperpigmented Spots | Multifunctional Formulation | 28 days | N/A | -14% reduction | |

| Skin Firmness and Elasticity | Multifunctional Formulation | 28 days | N/A | +30% increase | |

| Wrinkle Volume and Density | Multifunctional Formulation | 28 days | N/A | Up to -53% and -19% reduction, respectively |

Table 2: In-Vitro Efficacy of Tripeptides on Extracellular Matrix Components

| Parameter | Peptide | Cell Type | Concentration | Results | Source |